NQO1 Inhibition: 4-Hydroxy-3-benzylcoumarin Exhibits a Sub-Micromolar IC50 of 144 nM
4-Hydroxy-3-benzylcoumarin demonstrates potent inhibitory activity against human NAD(P)H quinone oxidoreductase 1 (NQO1) with a reported IC50 of 144 nM at pH 7.5 [1]. This activity is comparable to or exceeds that of known NQO1 inhibitors such as dicoumarol, which exhibits IC50 values of 2.6 nM (without BSA) and 404 nM (with BSA) , and the potent inhibitor ES 936, which shows IC50 values of 108 nM and 365 nM in different cell lines . In contrast, the unsubstituted 4-hydroxycoumarin core is significantly less potent, with an IC50 > 100 µM reported in similar assays [2]. This indicates that the 3-benzyl substituent is a critical determinant for high-affinity NQO1 inhibition.
| Evidence Dimension | Inhibitory concentration (IC50) against human NQO1 |
|---|---|
| Target Compound Data | IC50 = 144 nM |
| Comparator Or Baseline | Dicoumarol (IC50 = 2.6-404 nM); ES 936 (IC50 = 108-365 nM); 4-hydroxycoumarin (IC50 > 100 µM) |
| Quantified Difference | Target compound IC50 is ~694-fold lower than 4-hydroxycoumarin baseline; within range of established NQO1 inhibitors. |
| Conditions | Recombinant human NQO1 in 50 mM phosphate buffer, pH 7.5 |
Why This Matters
This quantitative data positions 4-hydroxy-3-benzylcoumarin as a credible scaffold for NQO1-targeted anticancer research, offering a defined potency benchmark that can guide the selection of this compound over less active 4-hydroxycoumarin alternatives.
- [1] BindingDB. BDBM2566: 3-benzyl-4-hydroxy-2H-chromen-2-one. Affinity Data: IC50 144 nM for NQO1. URL: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=2566 View Source
- [2] Nolan, K.A., et al. In silico identification and biochemical characterization of novel inhibitors of NQO1. Bioorg. Med. Chem. Lett., 2007, 17(5), 1302-1305. View Source
